molecular formula C19H19Cl2N5O2 B1642477 Nafamostat (hydrochloride)

Nafamostat (hydrochloride)

Numéro de catalogue: B1642477
Poids moléculaire: 420.3 g/mol
Clé InChI: GKGJACPQHBIISL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le chlorhydrate de nafamostat subit diverses réactions chimiques, y compris l'hydrolyse par la carboxylesterase hépatique et l'hydrolase acyl-CoA à longue chaîne dans le foie humain . Les principaux métabolites formés à partir de ces réactions sont l'acide p-guanidinobenzoïque et le 6-amidino-2-naphtol . Les réactifs courants utilisés dans ces réactions comprennent la dicyclohexylcarbodiimide et la trihalotriazine . Les principaux produits formés à partir de ces réactions sont des inhibiteurs de la protéase inactifs .

Applications de la recherche scientifique

Le chlorhydrate de nafamostat a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme inhibiteur de la sérine protéase pour étudier la cinétique enzymatique et les mécanismes d'inhibition . En biologie, il est utilisé pour étudier le rôle des protéases dans divers processus physiologiques et pathologiques . En médecine, le chlorhydrate de nafamostat est utilisé comme anticoagulant pendant l'hémodialyse et pour le traitement de la pancréatite . Il a également montré un potentiel en tant qu'agent antiviral contre la maladie à coronavirus-19 (COVID-19) et en tant qu'agent anticancéreux . Dans l'industrie, le chlorhydrate de nafamostat est utilisé dans le développement de produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments .

Mécanisme d'action

Le chlorhydrate de nafamostat exerce ses effets en inhibant divers systèmes enzymatiques, notamment les systèmes de coagulation et de fibrinolyse (thrombine, facteur Xa et facteur XIIa), le système kallicréine-kinine, le système du complément et les protéases pancréatiques . Il agit comme un substrat lent à liaison étroite, piégeant la protéine cible sous la forme intermédiaire acyl-enzyme, ce qui entraîne une inhibition apparente observée . Le chlorhydrate de nafamostat inhibe également la production de monoxyde d'azote induite par le lipopolysaccharide, l'apoptose et les niveaux d'interleukine-6 et d'interleukine-8 dans les trophoblastes humains en culture .

Applications De Recherche Scientifique

Pharmacological Profile

Nafamostat functions primarily as an inhibitor of serine proteases, which are enzymes that play critical roles in physiological processes such as coagulation and inflammation. Its ability to inhibit multiple serine proteases makes it a versatile therapeutic agent.

Key Properties

  • Inhibition of Serine Proteases : Nafamostat effectively inhibits enzymes like trypsin, thrombin, and plasmin .
  • Pharmacokinetics : Studies indicate that nafamostat has a half-life of approximately 1.5 to 2.2 hours depending on the formulation used (intravenous vs. oral) .

Treatment of Acute Pancreatitis

Nafamostat has been used to manage acute pancreatitis due to its ability to inhibit the inflammatory response associated with the condition. It has shown effectiveness in reducing complications related to pancreatitis through its protease inhibition mechanism .

COVID-19 Treatment

Recent studies have highlighted nafamostat's potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Its mechanism involves blocking the viral entry into host cells by inhibiting the angiotensin-converting enzyme 2 (ACE2) receptor interaction . Clinical trials are ongoing to evaluate its efficacy in COVID-19 patients.

StudyFindings
NCT04418128Investigating nafamostat's efficacy in COVID-19 pneumonia patients.
NCT04352400Evaluating safety and pharmacokinetics in COVID-19 patients.

Neuroprotective Effects

Nafamostat has demonstrated neuroprotective properties in various models of neuronal injury:

  • In vitro studies showed that nafamostat can suppress NMDA-induced neuronal cell death in rat cortical neurons .
  • Animal studies indicated that it may protect against retinal degeneration induced by ischemia/reperfusion injuries .

Observational Study on COVID-19

An observational study conducted in Japan assessed the outcomes of COVID-19 patients treated with nafamostat. The results indicated improved clinical outcomes and reduced viral loads in patients receiving nafamostat compared to standard care .

Pancreatitis Management

A clinical case involving a patient with severe acute pancreatitis treated with nafamostat showed significant improvement in inflammatory markers and overall recovery, supporting its use in managing this condition effectively .

Research Insights

Recent structural studies have provided insights into nafamostat's binding mechanisms with serine proteases, enhancing our understanding of its inhibitory action at a molecular level . Furthermore, ongoing research is exploring its application in other conditions such as cancer and spinal cord injuries.

Activité Biologique

Nafamostat mesylate, commonly referred to as nafamostat, is a synthetic serine protease inhibitor with a diverse range of biological activities. Initially developed for treating pancreatitis, nafamostat has garnered attention for its potential applications in various medical conditions, including COVID-19, systemic inflammation, and cancer. This article delves into the biological activity of nafamostat, supported by research findings, case studies, and pharmacological data.

Nafamostat exerts its effects primarily through the inhibition of serine proteases, which are enzymes critical for various physiological processes. Its mechanism includes:

  • Inhibition of Coagulation and Fibrinolytic Systems : Nafamostat inhibits thrombin, factor Xa, and factor XIIa, preventing the conversion of fibrinogen to fibrin and thereby acting as an anticoagulant during hemodialysis .
  • Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8 in human trophoblasts and inhibit nitric oxide production induced by lipopolysaccharides .
  • Neuroprotective Properties : Recent studies suggest that nafamostat may protect against ischemia-induced brain injury by modulating antithrombin activity and reducing apoptosis .

Pharmacokinetics

Nafamostat exhibits rapid pharmacokinetics with a short half-life. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeApproximately 8 minutes
Route of eliminationRenal excretion of metabolites
BioavailabilityLow (oral bioavailability ranges from 0.95% to 1.59%)

Nafamostat is mainly metabolized in the liver, producing inactive metabolites such as p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) .

COVID-19 Treatment

Recent clinical case studies highlight nafamostat's efficacy in treating severe COVID-19 pneumonia. In a study involving elderly patients with underlying health conditions:

  • Patient Profiles : Three patients aged over 65 were treated with 200 mg of nafamostat continuously for 24 hours after showing progression despite antiviral treatments.
  • Outcomes : Significant improvements were noted in laboratory markers such as C-reactive protein (CRP) levels, which decreased from high values to normal ranges within days. All patients eventually tested negative for SARS-CoV-2 after treatment .

Neuroprotective Effects

In experimental models, nafamostat demonstrated neuroprotective effects against NMDA-induced neuronal cell death:

  • Study Findings : In cultured rat cortical neurons, nafamostat exhibited a concentration-dependent protective effect against NMDA toxicity, highlighting its potential in treating neurodegenerative conditions .

Research Findings

Nafamostat has been investigated extensively for various therapeutic applications:

  • Anticancer Activity : Studies have shown that nafamostat can inhibit tumor growth in models of pancreatic and colorectal cancers. It enhances the effectiveness of chemotherapy when used in combination with other anticancer agents .
  • Treatment of Systemic Inflammation : Nafamostat is effective in managing diffuse intravascular coagulation and systemic inflammatory responses associated with various diseases .

Propriétés

Formule moléculaire

C19H19Cl2N5O2

Poids moléculaire

420.3 g/mol

Nom IUPAC

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;dihydrochloride

InChI

InChI=1S/C19H17N5O2.2ClH/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;;/h1-10H,(H3,20,21)(H4,22,23,24);2*1H

Clé InChI

GKGJACPQHBIISL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl

SMILES canonique

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.